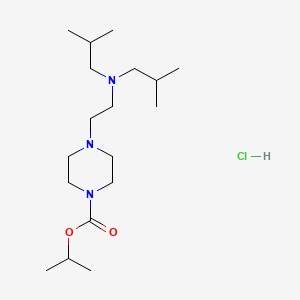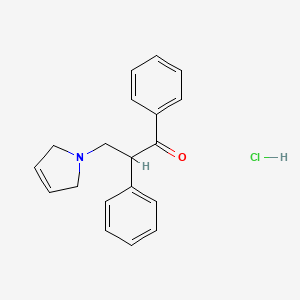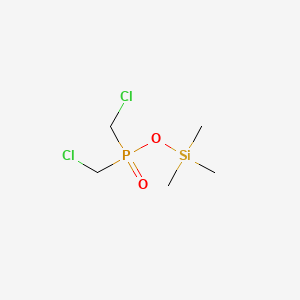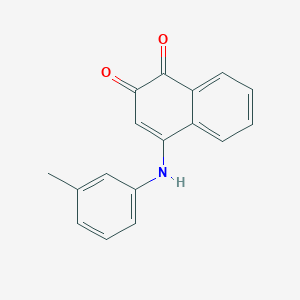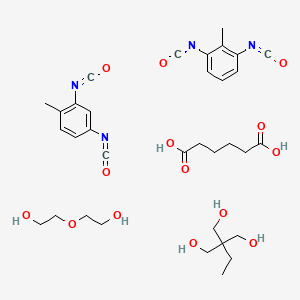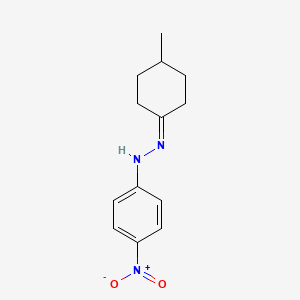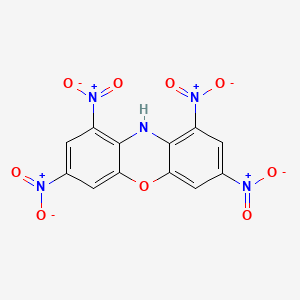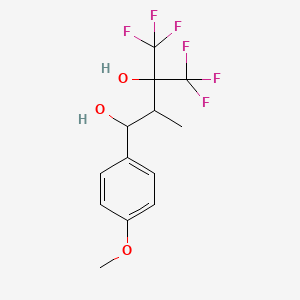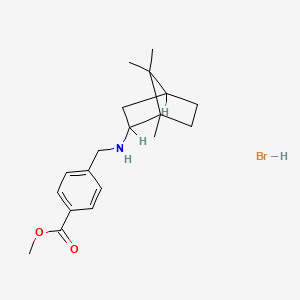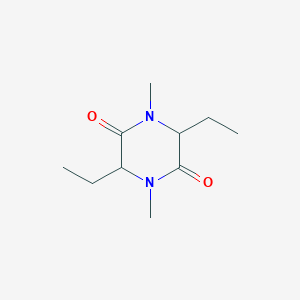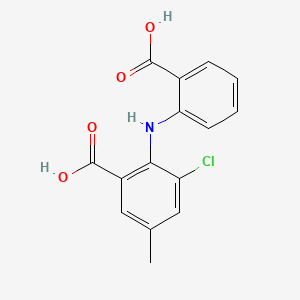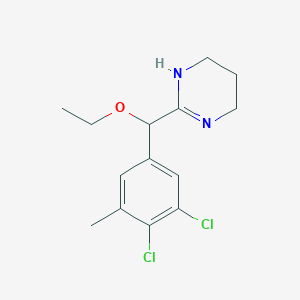
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a dichloroethoxybenzyl group and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine typically involves the following steps:
Formation of the Dichloroethoxybenzyl Intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with ethanol in the presence of a base such as sodium hydroxide to form 3,4-dichloro-alpha-ethoxybenzyl alcohol.
Cyclization to Form the Pyrimidine Ring: The intermediate is then reacted with a suitable amine, such as methylamine, and a carbonyl compound, such as formaldehyde, under acidic conditions to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichloro-alpha-ethoxybenzyl)-2-imidazoline
- 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline
- 3,4,5,6-Tetrahydro-2-(3,4-dichloro-alpha-ethoxybenzyl)pyrimidine
Uniqueness
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
33210-51-4 |
|---|---|
Molecular Formula |
C14H18Cl2N2O |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-[(3,4-dichloro-5-methylphenyl)-ethoxymethyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C14H18Cl2N2O/c1-3-19-13(14-17-5-4-6-18-14)10-7-9(2)12(16)11(15)8-10/h7-8,13H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
UATFZPLWQAQNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=C(C(=C1)C)Cl)Cl)C2=NCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


